An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8)
An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a critical chemical intermediate whose value is intrinsically linked to the synthesis of complex heterocyclic scaffolds, particularly within the field of medicinal chemistry. Its unique substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—provides a dual functionality that is highly sought after in the design of targeted therapeutics. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of intricate molecular architectures. Simultaneously, the fluorine atom subtly modulates the electronic properties and metabolic stability of the parent molecule, often enhancing its pharmacological profile. This guide provides a comprehensive overview of its synthesis, core applications in the formation of pyrazole-based kinase inhibitors, and detailed protocols, offering a technical resource for professionals in drug discovery and development.
Physicochemical Properties & Characterization
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is typically an off-white to brownish powder.[1] A clear understanding of its fundamental properties is essential for its effective use in synthesis and for quality control.
| Property | Data | Source |
| CAS Number | 865705-44-8 | [1] |
| Molecular Formula | C₆H₆BrFN₂ · HCl | [1][2] |
| Molecular Weight | 241.49 g/mol | [2] |
| Appearance | Powder or liquid (typically a powder) | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Store in a tightly closed container in a cool, dry place under an inert atmosphere.[1][3] |
Synthesis and Mechanism
The most common and industrially scalable synthesis of aryl hydrazines involves a two-step process starting from the corresponding aniline: diazotization followed by reduction. This method is directly applicable to the preparation of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride from 4-bromo-3-fluoroaniline.
Synthesis Workflow
The conversion of an aniline to a hydrazine hydrochloride salt is a classic transformation in organic chemistry. The process involves the careful formation of a diazonium salt intermediate, which is then reduced to the target hydrazine.
Caption: General synthesis workflow for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride.
Detailed Synthesis Protocol
This protocol is a representative procedure based on established methods for aryl hydrazine synthesis.[3][4]
Materials:
-
4-Bromo-3-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Zinc powder[4]
-
Deionized Water
-
Acetone (for washing)[4]
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-bromo-3-fluoroaniline in concentrated HCl and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.[4]
-
Stir the resulting solution for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl).
-
Cool the reducing solution in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. Maintain a low temperature throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
-
Isolation and Salt Formation:
-
The resulting precipitate, (4-Bromo-3-fluorophenyl)hydrazine hydrochloride, is collected by vacuum filtration.
-
Wash the filter cake with a minimal amount of cold water or acetone to remove impurities.[4]
-
Dry the product under vacuum to yield the final hydrochloride salt.
-
Core Application: A Scaffold for Kinase Inhibitors
Hydrazine derivatives are fundamental building blocks for a vast array of nitrogen-containing heterocycles.[5] (4-Bromo-3-fluorophenyl)hydrazine hydrochloride is particularly prized for its role in constructing pyrazole and pyrazolo-pyrimidine cores, which are prevalent motifs in modern kinase inhibitors.[6][7] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[8][9]
Pyrazole Synthesis via Cyclocondensation
The most significant application of this reagent is in the synthesis of substituted pyrazoles. The classical Knorr pyrazole synthesis involves the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound (or a synthetic equivalent) under acidic conditions.[10][11]
Caption: Knorr pyrazole synthesis using a hydrazine and a 1,3-dicarbonyl.
Causality: The Strategic Importance of the Bromo- and Fluoro- Substituents
The choice of this specific hydrazine is a deliberate strategy in drug design, driven by the distinct roles of the halogen substituents:
-
The Bromine Handle: The bromine atom at the 4-position is a synthetic linchpin. It is perfectly positioned for post-modification via palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows medicinal chemists to introduce a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.
-
The Fluorine Modulator: The fluorine atom at the 3-position exerts a powerful, albeit subtle, influence. Its high electronegativity can:
-
Modulate pKa: It can lower the pKa of the nearby hydrazine nitrogens and the resulting pyrazole ring, influencing binding interactions with the target protein.
-
Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, improving the pharmacokinetic profile of the final drug candidate.
-
Improve Binding Affinity: The fluorine can participate in favorable hydrogen bonding or dipole-dipole interactions within the ATP-binding pocket of a kinase, increasing the compound's potency.[12]
-
This dual functionality makes (4-Bromo-3-fluorophenyl)hydrazine hydrochloride a "privileged" building block for developing kinase inhibitors. It provides both a foundation for the core heterocyclic scaffold and the necessary hooks for subsequent optimization.
Sources
- 1. (4-bromo-3-fluorophenyl)hydrazine hydrochloride, CasNo.865705-44-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. 865705-44-8|Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x)| Ambeed [ambeed.com]
- 3. 4-Fluorophenylhydrazine hydrochloride | 823-85-8 [chemicalbook.com]
- 4. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 5. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. mdpi.com [mdpi.com]
- 12. Buy (4-Bromo-3-fluorophenyl)hydrazine hydrochloride | 865705-44-8 [smolecule.com]
